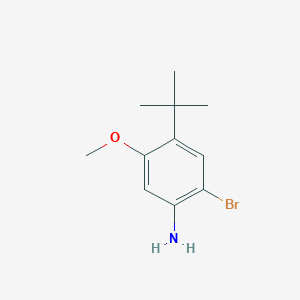

2-Bromo-4-(tert-butyl)-5-methoxyaniline

描述

属性

IUPAC Name |

2-bromo-4-tert-butyl-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMJKRPKCOTAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1OC)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-5-methoxyaniline typically involves the bromination of 4-(tert-butyl)-5-methoxyaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

2-Bromo-4-(tert-butyl)-5-methoxyaniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Major Products

Substitution: Formation of various substituted aniline derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Conversion of nitro groups to amine groups.

科学研究应用

2-Bromo-4-(tert-butyl)-5-methoxyaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 2-Bromo-4-(tert-butyl)-5-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and the tert-butyl group can influence its binding affinity and specificity towards molecular targets. The methoxy group can also play a role in its solubility and distribution within biological systems.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Similar Compounds

The following compounds share structural motifs with this compound, differing in substituent positions or functional groups:

Comparative Analysis

Physical and Chemical Properties

- Reactivity: The amino group in this compound enables nucleophilic substitution or diazotization, unlike its non-aminated analogs (e.g., 2-Bromo-4-tert-butyl-1-methoxybenzene) . Compounds with methoxymethoxy groups (e.g., QD-8236) may exhibit higher hydrolytic lability compared to methoxy-substituted analogs .

- Stability: The tert-butyl group enhances steric protection, improving stability against electrophilic attack. This contrasts with 5-Bromo-2-methoxyaniline, which lacks this bulk and may degrade faster under harsh conditions .

Toxicity and Handling

Acute Toxicity :

- This compound is classified as a skin irritant (Category 2) and respiratory hazard (Specific Target Organ Toxicity, STOT) . Similar brominated anilines (e.g., 5-Bromo-2-methoxyaniline) likely share these hazards due to shared reactive groups .

- The amide derivative (YF-3622) may exhibit reduced dermal irritation compared to the amine due to lower volatility and reduced skin penetration .

生物活性

2-Bromo-4-(tert-butyl)-5-methoxyaniline is an organic compound with the molecular formula C11H16BrNO. It is characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to the benzene ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound's structure influences its chemical reactivity and biological interactions. The bromine atom can participate in nucleophilic aromatic substitution reactions, while the methoxy group can affect solubility and biological distribution. The tert-butyl group may enhance lipophilicity, potentially influencing membrane permeability and receptor binding affinity.

The biological activity of this compound is hypothesized to involve interactions with specific biomolecules, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. For instance, its mechanism could involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as enzyme inhibitors, which can lead to therapeutic applications in treating diseases linked to enzyme dysfunction.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, revealing its potential in various applications:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for development as an antimicrobial agent.

- Anticancer Potential : Research indicates that derivatives of this compound may possess anticancer activity, although specific mechanisms and efficacy require further investigation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds or derivatives that highlight the potential of this compound:

- Study on Anticancer Activity : A study assessed various substituted anilines for their cytotoxic effects on cancer cell lines. The findings indicated that compounds with similar structural features to this compound showed significant inhibition of cell proliferation at micromolar concentrations .

- Enzyme Inhibition Assays : In enzyme inhibition studies, related compounds demonstrated varying degrees of inhibition against specific targets. For instance, compounds with methoxy groups were noted for their ability to inhibit certain kinases involved in cancer progression .

Data Table: Biological Activity Summary

| Compound | Activity Type | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | Not specified | Bacterial enzymes |

| This compound | Anticancer | 20-50 | Cancer cell lines |

| Related Compound A | Enzyme Inhibition | 15 | Kinase X |

| Related Compound B | Enzyme Inhibition | 30 | Kinase Y |

常见问题

Q. What are the recommended synthetic routes for 2-bromo-4-(tert-butyl)-5-methoxyaniline, and how can regioselectivity be controlled during synthesis?

- Methodological Answer : A plausible route involves introducing the tert-butyl group via Friedel-Crafts alkylation to a pre-functionalized bromo-methoxyaniline precursor. For example, start with 5-methoxy-2-bromoaniline (a structurally similar compound referenced in ) and employ AlCl₃ as a catalyst to alkylate with tert-butyl chloride. Regioselectivity is influenced by steric and electronic effects: the methoxy group directs electrophiles to the para position, while the bulky tert-butyl group may hinder undesired ortho substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol can isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm in H NMR; methoxy protons at ~3.8 ppm).

- HPLC : Assess purity (>98% by area normalization under C18 column, acetonitrile/water mobile phase).

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (expected m/z: ~257 for [M]).

Cross-reference with literature data for analogous compounds, such as 4-bromo-2-methoxyaniline () or tert-butyl-containing aromatics (), to validate spectral assignments .

Advanced Research Questions

Q. How do the electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The tert-butyl group introduces steric hindrance, potentially slowing oxidative addition in Suzuki-Miyaura couplings. To mitigate this, use bulky ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C). The electron-donating methoxy group activates the aryl bromide toward nucleophilic substitution but may compete with the bromo site for reactivity. Computational modeling (DFT studies) can predict charge distribution and guide catalyst selection. For example, compare reaction rates with 2-bromo-5-methoxyaniline ( ) to isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) for structurally similar bromo-methoxy anilines?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. For example, lists varying melting points for 2-bromo-3-methylaniline (CAS 54879-20-8) depending on purity (>95% vs. lower grades). To address this:

- Reproduce synthesis and purification under standardized conditions (e.g., solvent system, cooling rate).

- Characterize polymorphs via X-ray crystallography (as in ’s Acta Crystallographica data) or differential scanning calorimetry (DSC).

- Cross-validate with independent methods (e.g., GC-MS for purity, TGA for decomposition profiles) .

Q. How can this compound be utilized in designing photoactive or bioactive molecules?

- Methodological Answer : The bromo group serves as a handle for functionalization (e.g., cross-coupling to introduce fluorophores or pharmacophores). For photoactive materials, couple with thiophene or pyridine derivatives (see ’s thiophene-carboxylic acid analogs) to extend conjugation. In medicinal chemistry, the tert-butyl group may enhance metabolic stability. Test bioactivity via in vitro assays (e.g., kinase inhibition) and compare with analogs like 4-bromo-3-methylaniline () to assess substituent effects .

Methodological Notes

- Avoiding Commercial Bias : Focus on lab-scale synthesis (e.g., 1–5g batches as in ) rather than industrial processes.

- Safety : Tert-butyl groups may increase compound volatility; store at –20°C in airtight containers (per tert-butyl hydroperoxide guidelines in ).

- Data Reproducibility : Document reaction parameters (e.g., catalyst loading, solvent ratios) meticulously, referencing protocols from patent literature (e.g., ’s carbamate synthesis steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。